

Application Notes and Protocols for Live-Cell Imaging with ATTO 465

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Compound of Interest

Compound Name: ATTO 465

Cat. No.: B15556038

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Introduction

ATTO 465 is a fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and significant photostability, making it a valuable tool for various fluorescence microscopy applications.^{[1][2][3]} Derived from acriflavine, this moderately hydrophilic dye can be efficiently excited in the range of 420-465 nm.^{[1][3]} Its favorable photophysical properties, including a large Stokes shift, contribute to an improved signal-to-noise ratio, which is particularly beneficial in live-cell imaging scenarios. This document provides detailed application notes and protocols for the use of **ATTO 465** in live-cell imaging, with a focus on tracking signaling pathways and cellular dynamics.

Photophysical Properties of ATTO 465

A comprehensive understanding of the photophysical properties of a fluorophore is critical for designing and executing successful fluorescence imaging experiments. The key characteristics of **ATTO 465** are summarized in the table below.

Property	Value	Reference
Excitation Maximum (λ_{ex})	453 nm	[3][4]
Emission Maximum (λ_{em})	506 nm	[4]
Molar Extinction Coefficient (ϵ)	$7.5 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$	[3][4]
Fluorescence Quantum Yield (Φ)	75%	[5]
Fluorescence Lifetime (τ)	5.0 ns	[3][4]
Stokes Shift	53 nm	

Key Advantages of ATTO Dyes for Live-Cell Imaging

ATTO dyes, including **ATTO 465**, offer several advantages for live-cell imaging applications:

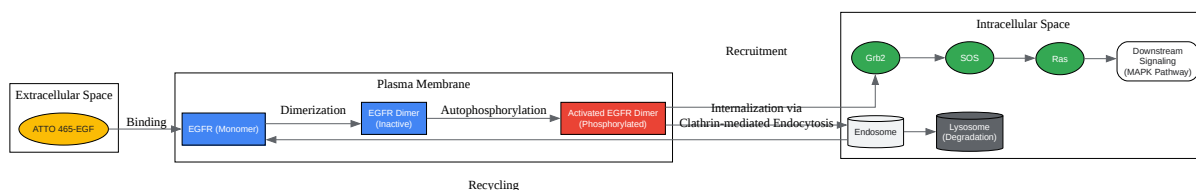
- **High Photostability:** ATTO dyes are designed to be more stable under prolonged irradiation compared to many common dyes, which is crucial for time-lapse imaging of dynamic cellular processes.[6]
- **Reduced Background/Noise:** The spectral properties of ATTO dyes can help minimize autofluorescence from cellular components, leading to a better signal-to-noise ratio.
- **Improved Signal Detection:** ATTO dyes generally exhibit longer fluorescence signal lifetimes compared to many autofluorescent biomolecules, which can be leveraged in time-gated imaging to further reduce background.[2]

Application: Visualizing Epidermal Growth Factor Receptor (EGFR) Signaling in Live Cells

A prominent application of fluorescently labeled ligands in live-cell imaging is the study of receptor tyrosine kinase (RTK) signaling. The Epidermal Growth Factor Receptor (EGFR) is a well-characterized RTK that, upon binding to its ligand, Epidermal Growth Factor (EGF), undergoes dimerization, autophosphorylation, and subsequent internalization through endocytosis.[7][8] This signaling cascade is a critical regulator of cell proliferation, differentiation, and survival and is often dysregulated in cancer.

By using EGF conjugated to **ATTO 465** (**ATTO 465-EGF**), researchers can visualize and quantify the dynamics of EGFR activation and trafficking in living cells in real-time.

Signaling Pathway Diagram



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Caption: EGFR signaling pathway initiated by **ATTO 465-EGF** binding.

Experimental Protocols

Protocol 1: Live-Cell Imaging of EGFR Trafficking with **ATTO 465-EGF**

This protocol describes the use of **ATTO 465**-conjugated EGF to visualize receptor binding, internalization, and trafficking in live cells.

Materials:

- Cells expressing EGFR (e.g., HeLa or A431 cells)
- Glass-bottom imaging dishes or chamber slides
- Live-Cell Imaging Medium (e.g., phenol red-free DMEM/F-12)

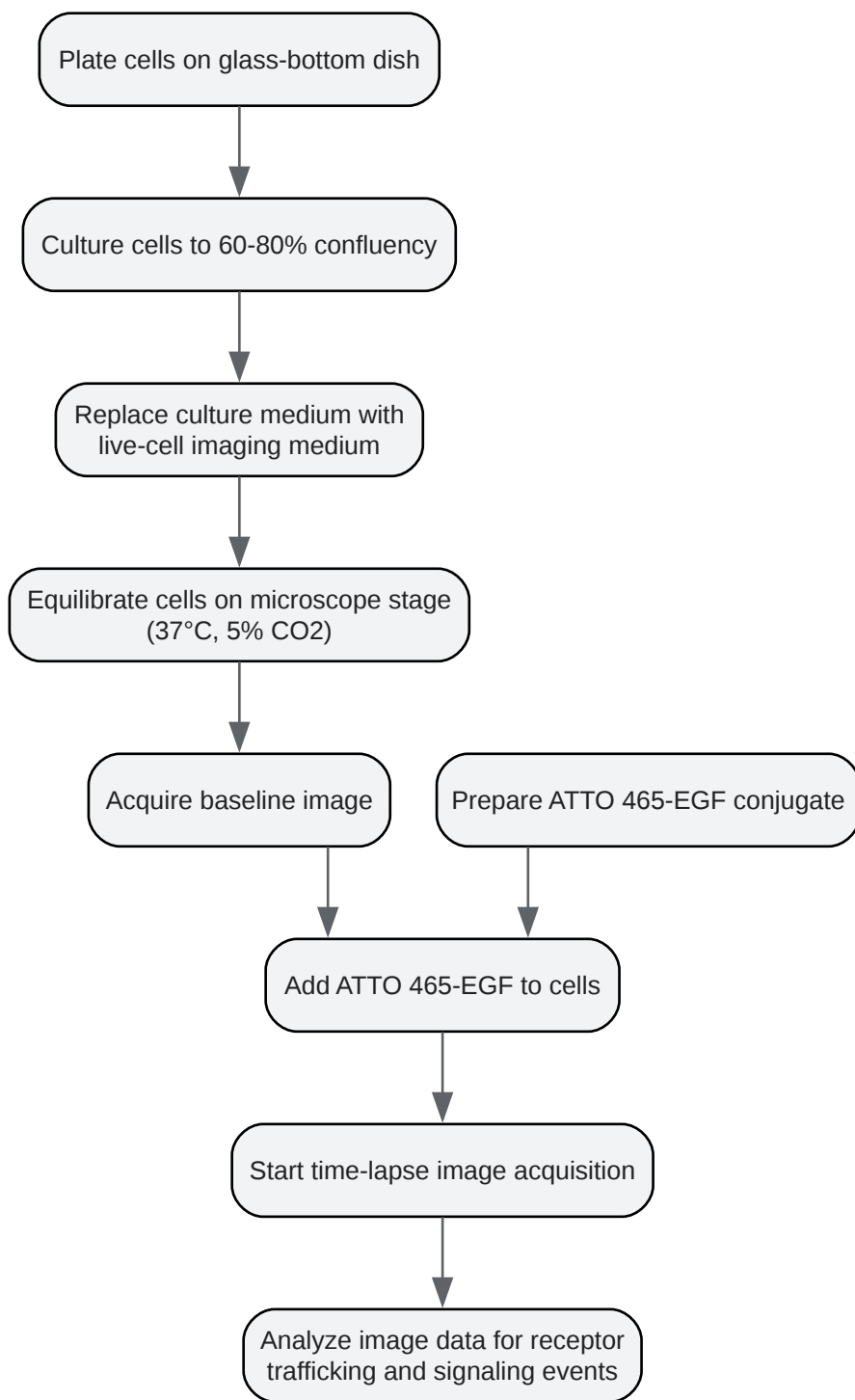
- **ATTO 465**-conjugated EGF (prepared by labeling EGF with **ATTO 465** NHS ester)
- Hoechst 33342 (for nuclear counterstaining, optional)
- Confocal or widefield fluorescence microscope with environmental control (37°C, 5% CO₂)

Procedure:

- Cell Preparation:
 - Plate cells on glass-bottom dishes at a suitable density to reach 60-80% confluency on the day of imaging.
 - Culture cells in a standard incubator (37°C, 5% CO₂).
- Labeling of EGF with **ATTO 465** NHS Ester:
 - Dissolve **ATTO 465** NHS ester in anhydrous, amine-free DMF or DMSO to a concentration of 2 mg/mL immediately before use.
 - Dissolve EGF in bicarbonate buffer (0.1 M, pH 8.3).
 - Add a molar excess of the reactive **ATTO 465** NHS ester solution to the EGF solution. A 2-fold molar excess is a good starting point.
 - Incubate the reaction for 30-60 minutes at room temperature with constant stirring.
 - Purify the **ATTO 465**-EGF conjugate using gel permeation chromatography (e.g., Sephadex G-25) to remove unreacted dye.
- Live-Cell Staining and Imaging:
 - Before imaging, replace the culture medium with pre-warmed Live-Cell Imaging Medium.
 - Place the imaging dish on the microscope stage within the environmental chamber and allow the cells to equilibrate.
 - Acquire a baseline image of the cells before adding the fluorescent ligand.

- Prepare a working solution of **ATTO 465**-EGF in pre-warmed Live-Cell Imaging Medium. The optimal concentration should be determined empirically but can range from 2 to 20 ng/mL.
- Add the **ATTO 465**-EGF working solution to the cells.
- Immediately begin acquiring time-lapse images using the appropriate filter set for **ATTO 465** (Excitation: ~450 nm, Emission: ~510 nm).
- Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.
- Acquire images at desired time intervals to observe binding to the cell surface, clustering, and subsequent internalization into endosomes.
- (Optional) After the time-lapse imaging, add Hoechst 33342 to the medium for 10-15 minutes to stain the nuclei for reference.

Experimental Workflow Diagram



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Caption: General workflow for live-cell imaging of EGFR trafficking.

Protocol 2: Cytotoxicity Assessment of ATTO 465 Conjugates

It is crucial to ensure that the fluorescent probe and the labeling process are not cytotoxic to the cells under investigation. This protocol provides a method to assess the cytotoxicity of **ATTO 465**-conjugated molecules.

Materials:

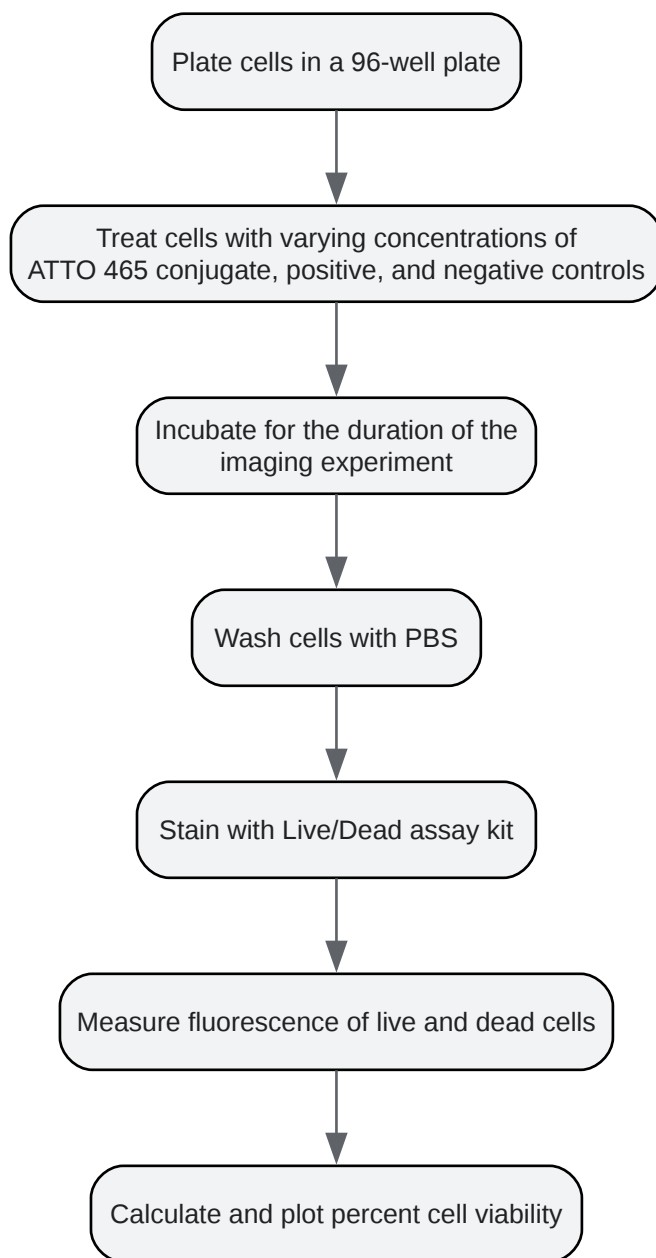
- Cells of interest
- 96-well clear-bottom black plates
- **ATTO 465**-conjugated molecule (e.g., **ATTO 465**-EGF)
- Live/Dead viability/cytotoxicity assay kit (e.g., containing Calcein AM and Ethidium Homodimer-1)
- Phosphate-buffered saline (PBS)
- Cell culture medium
- Positive control for cytotoxicity (e.g., digitonin or staurosporine)
- Fluorescence microplate reader or imaging cytometer

Procedure:

- Cell Plating:
 - Plate cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
- Treatment:
 - Prepare serial dilutions of the **ATTO 465**-conjugated molecule in cell culture medium.

- Remove the culture medium from the wells and replace it with the medium containing different concentrations of the **ATTO 465** conjugate.
- Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
- Incubate the plate for the desired duration of a typical imaging experiment (e.g., 1-4 hours) at 37°C and 5% CO₂.
- Staining:
 - Prepare the Live/Dead staining solution according to the manufacturer's instructions.
 - Wash the cells gently with PBS.
 - Add the staining solution to each well and incubate for the recommended time (typically 15-30 minutes) at room temperature, protected from light.
- Measurement:
 - Measure the fluorescence of both the live-cell (e.g., Calcein, Ex/Em ~495/515 nm) and dead-cell (e.g., Ethidium Homodimer-1, Ex/Em ~528/617 nm) indicators using a fluorescence microplate reader.
 - Alternatively, acquire images using an automated imaging system and quantify the number of live and dead cells.
- Data Analysis:
 - Calculate the percentage of viable cells for each concentration of the **ATTO 465** conjugate relative to the untreated control.
 - Plot the percentage of cell viability against the concentration of the **ATTO 465** conjugate to determine the cytotoxic potential.

Cytotoxicity Assay Workflow



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Caption: Workflow for assessing the cytotoxicity of **ATTO 465** conjugates.

Data Presentation

The quantitative data gathered from live-cell imaging experiments with **ATTO 465** can be summarized for clear comparison.

Table 1: Photophysical Properties of ATTO 465

Parameter	Value
Excitation Maximum (nm)	453
Emission Maximum (nm)	506
Molar Extinction Coefficient ($M^{-1}cm^{-1}$)	7.5×10^4
Fluorescence Quantum Yield	0.75
Fluorescence Lifetime (ns)	5.0

Table 2: Example Data from EGFR Trafficking Experiment

Time Point (minutes)	Average Number of Endosomes per Cell	Average Fluorescence Intensity per Endosome (A.U.)
5	15 ± 3	1200 ± 250
15	42 ± 6	1850 ± 320
30	35 ± 5	1500 ± 280
60	18 ± 4	950 ± 180

Note: The data presented in Table 2 are hypothetical and serve as an example of how to present quantitative results from a live-cell imaging experiment.

Conclusion

ATTO 465 is a robust and photostable fluorescent dye well-suited for live-cell imaging applications. Its favorable spectral properties allow for clear visualization of dynamic cellular processes with high signal-to-noise. The provided protocols for tracking EGFR signaling and assessing cytotoxicity offer a framework for researchers to utilize **ATTO 465**-conjugated probes to investigate a wide range of biological questions in living systems. Careful optimization of labeling and imaging conditions is essential to achieve high-quality, reproducible data while maintaining cell health.

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